Methyl 5-[(4-acetylphenoxy)methyl]furan-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-[(4-acetylphenoxy)methyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-10(16)11-3-5-12(6-4-11)19-9-13-7-8-14(20-13)15(17)18-2/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURFTDFWSLUELC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501213374 | |
| Record name | Methyl 5-[(4-acetylphenoxy)methyl]-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501213374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832739-13-6 | |
| Record name | Methyl 5-[(4-acetylphenoxy)methyl]-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-[(4-acetylphenoxy)methyl]-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501213374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 5-[(4-acetylphenoxy)methyl]furan-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound is characterized by a furan ring substituted with an acetylphenoxy group. Its chemical structure can be represented as follows:
The synthesis of this compound typically involves the reaction of furan derivatives with acetylated phenolic compounds. The method may include various steps such as esterification and etherification to achieve the desired product. A detailed synthetic pathway can be illustrated in the following table:
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Furan + Acetylphenol + Acid Catalyst | Intermediate Compound |
| 2 | Methylation with Methyl Iodide | This compound |
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in HeLa (cervical cancer) and HepG2 (liver cancer) cell lines.
Case Study: Anticancer Activity
- Cell Lines Tested : HeLa, HepG2
- Method : MTT Assay
- Results :
- IC50 values were determined to be approximately 45 µg/mL for HeLa and 60 µg/mL for HepG2 cells, indicating significant cytotoxicity.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It exhibited activity against both Gram-positive and Gram-negative bacterial strains.
Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 125 µg/mL |
| Escherichia coli | 200 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Bacterial Cell Walls : Its antimicrobial effects are likely due to disruption of bacterial cell wall synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, molecular data, and properties:
⁺ Hypothesized based on structural similarity.
† Calculated using atomic masses.
Key Comparative Insights
In contrast, 4-fluorophenoxy derivatives () exhibit moderate electron deficiency, while hydroxy/methoxy substituents () increase polarity and hydrogen-bonding capacity . The 2-fluoro-4-nitrophenyl analog () combines electron-withdrawing (nitro) and steric (fluoro) effects, leading to planar molecular conformations and stacking-dominated crystal packing .
Antimicrobial and Cytotoxic Activity: Hydroxy- and methoxy-substituted furan derivatives () show anti-TMV and cytotoxic effects, suggesting that the acetylphenoxy variant may also exhibit bioactivity depending on substituent positioning .
Crystallographic Behavior: The fluorinated nitro compound forms planar molecules stabilized by stacking interactions (inter-ring distance: ~3.5 Å) and weak CH···O bonds . The acetylphenoxy group’s bulkiness may disrupt such packing, favoring hydrogen bonding via the acetyl carbonyl.
Synthetic Routes :
- The target compound may be synthesized via Meerwein arylation (as in ) or isolated from natural sources using chromatographic techniques (). Fluorinated analogs require specialized conditions (e.g., CuCl₂ catalysis) for introducing halogens .
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target compound can be dissected into two primary components:
- Furan-2-carboxylate core : Provides the ester functionality and aromatic heterocycle.
- (4-Acetylphenoxy)methyl side chain : Introduces steric bulk and hydrogen-bonding capabilities.
Retrosynthetically, the molecule may be assembled via:
- Esterification of a pre-formed 5-[(4-acetylphenoxy)methyl]furan-2-carboxylic acid intermediate.
- Direct alkylation of a furan-2-carboxylate precursor with a 4-acetylphenoxymethyl electrophile.
- Modular coupling between furan derivatives and functionalized phenolic units.
Key challenges include avoiding over-oxidation of the acetyl group, ensuring regioselectivity in furan substitution, and achieving high yields in multi-step sequences.
Synthetic Pathways and Experimental Protocols
Route 1: Esterification of 5-[(4-Acetylphenoxy)methyl]furan-2-carboxylic Acid
This two-step approach first synthesizes the carboxylic acid precursor, followed by esterification.
Step 1: Synthesis of 5-[(4-Acetylphenoxy)methyl]furan-2-carboxylic Acid
- Starting Materials :
- 5-(Chloromethyl)furan-2-carboxylic acid (1.0 equiv)
- 4-Acetylphenol (1.2 equiv)
- K₂CO₃ (2.5 equiv)
- DMF (anhydrous), 80°C, 12 h
Reaction Mechanism :
Nucleophilic aromatic substitution (SNAr) where the phenol oxygen attacks the chloromethyl carbon, facilitated by base-mediated deprotonation.Workup :
- Dilution with H₂O, extraction with EtOAc (3×)
- Column chromatography (SiO₂, hexane:EtOAc 3:1 → 1:1)
Step 2: Methyl Ester Formation
- Reagents :
- 5-[(4-Acetylphenoxy)methyl]furan-2-carboxylic acid (1.0 equiv)
- SOCl₂ (3.0 equiv), reflux 2 h
- MeOH (excess), 0°C → RT, 6 h
- Key Considerations :
- SOCl₂ converts the acid to acyl chloride in situ.
- Methanol quench forms the methyl ester.
Route 2: Direct Alkylation of Methyl Furan-2-carboxylate
A one-pot strategy minimizes intermediate isolation.
- Reaction Setup :
- Methyl 5-(bromomethyl)furan-2-carboxylate (1.0 equiv)
- 4-Acetylphenol (1.1 equiv)
- Cs₂CO₃ (2.0 equiv)
- DMF, 60°C, 8 h
Optimization Data :
Base Solvent Temp (°C) Time (h) Yield (%) K₂CO₃ DMF 80 12 52 Cs₂CO₃ DMF 60 8 78 DBU THF 40 24 41 Purification :
- Neutralization with 1M HCl, extraction with CH₂Cl₂
- Recrystallization (EtOH:H₂O 4:1)
Route 3: Oxidative Coupling of HMF Derivatives
Leveraging biomass-derived 5-hydroxymethylfurfural (HMF) as a starting material.
- Oxidation Step :
- HMF (1.0 equiv)
- MnO₂ (2.5 equiv), CH₂Cl₂, 40°C, 6 h → Forms 5-formylfuran-2-carboxylic acid
Acetylation and Etherification :
- 5-Formylfuran-2-carboxylic acid (1.0 equiv)
- 4-Acetylphenol (1.2 equiv), NaCN (0.4 equiv)
- MeOH, MnO₂ (2.0 equiv), 12 h
Esterification :
- In situ treatment with SOCl₂/MeOH as in Route 1
Critical Analysis of Methodologies
Yield and Scalability
- Route 1 offers reliability but suffers from intermediate isolation losses.
- Route 2 excels in atom economy but requires stringent control over bromide precursor stability.
- Route 3 aligns with green chemistry principles but faces challenges in regioselective formyl reduction.
Industrial and Environmental Considerations
Q & A
Basic Synthesis & Optimization
Q1: What are standard methods for synthesizing methyl 5-[(4-acetylphenoxy)methyl]furan-2-carboxylate, and how can reaction conditions (e.g., catalysts, solvents) be optimized for yield? A: The compound is typically synthesized via nucleophilic substitution or Mitsunobu reactions. For example, furan-2-carboxylate derivatives are often functionalized using phenoxy-methyl groups under alkaline conditions (e.g., K₂CO₃ in DMF) . Yield optimization involves controlling reaction time (24–48 hr) and stoichiometric ratios (1:1.2 furan:phenol). Purity is achieved via column chromatography (hexane/EtOAc gradients) or recrystallization .
Advanced Synthesis: Regioselectivity Challenges
Q2: How can regioselectivity issues during the introduction of the 4-acetylphenoxy group be addressed? A: Competing O- vs. C-alkylation can be mitigated using bulky bases (e.g., DBU) to favor phenoxy-methyl formation. Computational modeling (DFT) predicts steric and electronic effects of the acetyl group, guiding solvent choice (polar aprotic solvents like DMSO enhance electrophilicity at the furan C5 position) .
Basic Characterization Techniques
Q3: What spectroscopic methods are critical for confirming the structure of this compound? A: Key techniques include:
- ¹H/¹³C NMR : Peaks at δ 2.6 ppm (acetyl CH₃) and δ 6.2–7.8 ppm (furan/phenoxy protons) .
- IR : Stretches at 1720 cm⁻¹ (ester C=O) and 1670 cm⁻¹ (acetyl C=O) .
- HPLC : Purity >95% with C18 columns (MeCN:H₂O, 70:30) .
Advanced Characterization: X-ray Crystallography
Q4: How does X-ray crystallography resolve ambiguities in molecular conformation? A: Single-crystal studies reveal planar furan rings and dihedral angles between the acetylphenoxy and ester groups (e.g., 15–25°). This data validates DFT-predicted geometries and hydrogen-bonding networks (e.g., C=O⋯H-O interactions) .
Reactivity & Functionalization
Q5: What are common derivatization pathways for this compound? A: The acetyl group undergoes nucleophilic addition (e.g., Grignard reagents), while the ester is hydrolyzed to carboxylic acids (LiOH/THF/H₂O). The furan ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) under thermal conditions (80–100°C) .
Advanced Reactivity: Catalytic Applications
Q6: How does this compound behave in catalytic systems (e.g., Sn-Beta zeolites)? A: The furan ring’s electron-rich nature enables cycloaddition with ethylene over Sn-Beta catalysts (190°C, 6 hr), forming benzoic acid derivatives (46% selectivity). Mechanistic studies suggest Lewis acid sites stabilize transition states .
Biological Activity & Drug Discovery
Q7: What in vitro assays are used to evaluate its bioactivity? A: Antimicrobial assays (MIC against S. aureus), anti-inflammatory tests (COX-2 inhibition), and cytotoxicity screens (MTT assay on HeLa cells) are standard. IC₅₀ values range from 10–50 µM depending on substituent modifications .
Advanced Pharmacology: SAR Studies
Q8: How do structural modifications (e.g., replacing acetyl with nitro groups) affect bioactivity? A: Nitro derivatives show enhanced antibacterial potency (MIC 5 µM) but increased cytotoxicity (CC₅₀ 20 µM). SAR models correlate electron-withdrawing groups with improved membrane permeability .
Data Contradictions in Biological Studies
Q9: Why do conflicting reports exist regarding its anti-inflammatory efficacy? A: Discrepancies arise from assay variability (e.g., LPS vs. TNF-α induction models) and metabolite instability in cell media. LC-MS/MS quantification of intact compound is recommended .
Safety & Toxicity Profiling
Q10: What protocols are used for acute toxicity assessment? A: OECD Guideline 423: Oral LD₅₀ in rats (>2000 mg/kg) with histopathology of liver/kidney. Skin sensitization tests (OECD 406) show negligible reactivity at 1% concentration .
Analytical Method Development
Q11: How can LC-MS/MS improve detection limits for this compound in biological matrices? A: MRM transitions (m/z 289 → 121) with ESI+ ionization achieve LOD 0.1 ng/mL. Matrix effects are minimized using isotope-labeled internal standards (e.g., d₃-acetyl analog) .
Computational Modeling
Q12: What QSAR parameters predict its pharmacokinetic behavior? A: LogP (2.8), polar surface area (75 Ų), and H-bond donors (0) suggest moderate blood-brain barrier permeability. ADMET predictions align with experimental t₁/₂ (3.5 hr in mice) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
